molecular formula C10H13NO B13111888 4-Isobutylnicotinaldehyde

4-Isobutylnicotinaldehyde

Cat. No.: B13111888
M. Wt: 163.22 g/mol
InChI Key: ZRJUFCXOXPSFLA-UHFFFAOYSA-N
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Description

4-Isobutylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid. This compound features an aldehyde group attached to the fourth position of the pyridine ring, with an isobutyl group substituting one of the hydrogen atoms. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylnicotinaldehyde typically involves the formylation of 4-isobutylnicotinic acid or its derivatives. One common method is the Vilsmeier-Haack reaction, where 4-isobutylnicotinic acid is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 4-Isobutylnicotinic acid.

    Reduction: 4-Isobutylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isobutylnicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    4-Isobutylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Isobutylnicotinalcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-Isobutylpyridine: Similar structure but without the aldehyde group.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-(2-methylpropyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-8(2)5-9-3-4-11-6-10(9)7-12/h3-4,6-8H,5H2,1-2H3

InChI Key

ZRJUFCXOXPSFLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NC=C1)C=O

Origin of Product

United States

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